
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide, also known as FPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPNP is a small molecule that has been synthesized and studied for its effects on biological systems.
Aplicaciones Científicas De Investigación
Organo-fluorine chemistry plays a crucial role in various fields, including pharmaceuticals, electronics, agrochemicals, and catalysis. Fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The incorporation of fluorine can significantly impact a compound’s pharmacological properties.
Synthesis and Structure of N-(3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide
The compound N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide features a TFM group as one of its pharmacophores. Its chemical structure includes a piperidine ring, a nicotinamide moiety, and the fluorine-substituted phenyl group. Researchers have synthesized this compound using various methods, and its structural features contribute to its potential pharmacological activities.
a. Anticoagulant Properties: The compound’s TFM group may interact with blood coagulation factors, making it a potential anticoagulant. Further studies could explore its efficacy in preventing thrombosis and managing clotting disorders .
b. Met Kinase Inhibition: Met kinase inhibitors play a crucial role in cancer therapyN-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide could be investigated as a selective Met kinase inhibitor, potentially impacting cancer cell growth and metastasis .
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-7-3-5-15(11-17)12-18(24-10-2-1-8-19(24)25)14-23-20(26)16-6-4-9-22-13-16/h3-7,9,11,13,18H,1-2,8,10,12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINBXPDNOZOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



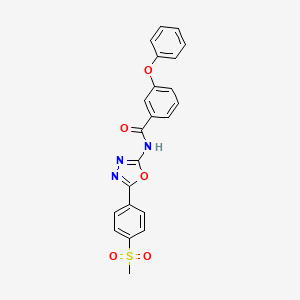
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2918877.png)

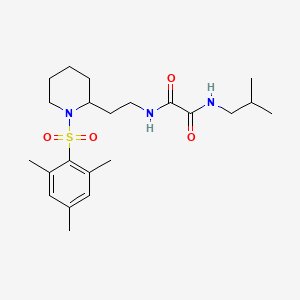
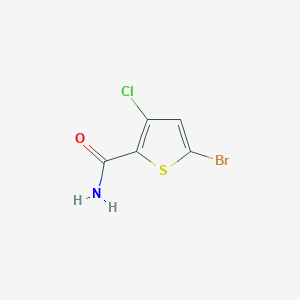

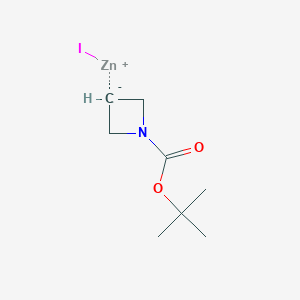
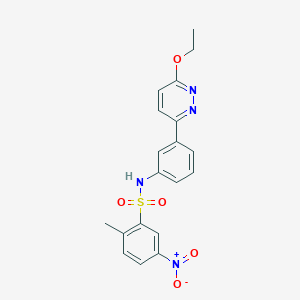
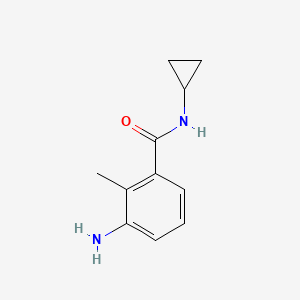
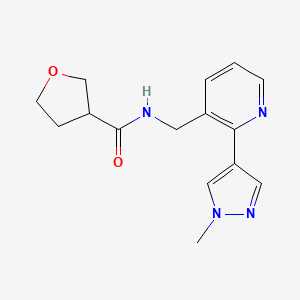
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2918889.png)
